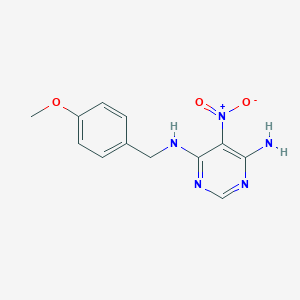
N4-(4-metoxibencil)-5-nitropirimidina-4,6-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, and a nitro group at the fifth position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-diaminopyrimidine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) in the presence of a base like cesium carbonate (Cs2CO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
- N4-(4-methoxybenzyl)-5-nitro-2,4-diaminopyrimidine
- N4-(4-methoxybenzyl)-5-nitro-6-aminopyrimidine
Comparison: N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
4-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-20-9-4-2-8(3-5-9)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLIUEJEMNYZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3-fluoro-4-methylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2543343.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2543344.png)
![1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2543345.png)
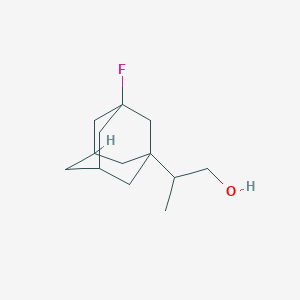
![{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide](/img/structure/B2543347.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2543348.png)
![2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2543349.png)
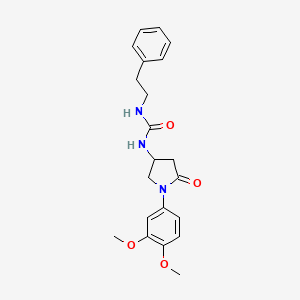
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2543352.png)
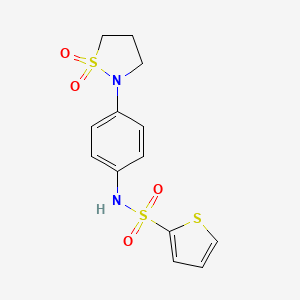
![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)
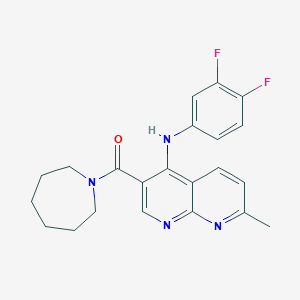
![N-(1,3-thiazol-2-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine-4-carboxamide](/img/structure/B2543365.png)
